![molecular formula C24H32N4O4S B2823172 N-(2-ethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 1185011-80-6](/img/structure/B2823172.png)
N-(2-ethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
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Description
N-(2-ethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and there is a significant unmet need for effective treatments. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Targeted Kinase Inhibition: Compound A exhibits kinase inhibitory activity, particularly against specific oncogenic kinases. Researchers have explored its potential as an inhibitor of receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival .
Dual Inhibition: Compound A may simultaneously target multiple pathways, such as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). This dual inhibition makes it an attractive candidate for overcoming drug resistance .
Anti-Tubercular Activity
The compound “N-(2-ethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide” (let’s call it Compound B) has been investigated for its anti-tubercular properties:
- Mycobacterium tuberculosis (MTB) Inhibition : Compound B derivatives were tested against MTB strains. Their in vitro antitubercular activity suggests potential as a novel anti-TB agent .
Pyrrolidine Scaffold in Drug Discovery
Although not directly related to the mentioned compounds, understanding the pyrrolidine scaffold sheds light on their pharmacophore space:
Versatile Scaffold: The pyrrolidine ring is widely used by medicinal chemists due to its sp3-hybridization, stereochemistry contribution, and non-planarity (pseudorotation). It allows efficient exploration of drug-like space .
Stereoisomers and Biological Profiles: The stereoisomers of pyrrolidine compounds can lead to different binding modes with enantioselective proteins, affecting their biological profiles. Medicinal chemists consider this when designing new pyrrolidine-based drugs .
properties
IUPAC Name |
1-(3-morpholin-4-ylsulfonylpyridin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c29-24(26-13-4-8-20-6-2-1-3-7-20)21-10-14-27(15-11-21)23-22(9-5-12-25-23)33(30,31)28-16-18-32-19-17-28/h1-3,5-7,9,12,21H,4,8,10-11,13-19H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBPWBDVCKNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide |
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